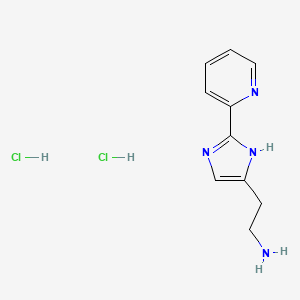

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride

Descripción

2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is a heterocyclic compound featuring an imidazole core substituted with a pyridinyl group and an ethylamine side chain. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmacological and biochemical studies. The pyridinyl-imidazole scaffold is notable for its ability to engage in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets such as enzymes and receptors .

Propiedades

IUPAC Name |

2-(2-pyridin-2-yl-1H-imidazol-5-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4.2ClH/c11-5-4-8-7-13-10(14-8)9-3-1-2-6-12-9;;/h1-3,6-7H,4-5,11H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEGBYFFUXMMIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(N2)CCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.

Connecting the Rings: The pyridine and imidazole rings are connected through an ethylamine chain, which can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Reactions

The primary amine group (-NH₂) and imidazole NH are nucleophilic sites for reactions:

-

Alkylation/Acylation :

The amine reacts with alkyl halides or acyl chlorides. For example, treatment with acetyl chloride forms an amide derivative .

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Acylation | AcCl | Amide | Base (e.g., Et₃N), RT |

-

Condensation :

Reacts with aldehydes/ketones to form Schiff bases. This is critical in coordination chemistry for ligand synthesis .

Electrophilic Aromatic Substitution

The pyridine and imidazole rings undergo electrophilic substitution, though regioselectivity varies:

-

Pyridine Ring : Electron-deficient; substitutions occur at the 3-position under harsh conditions (e.g., nitration with HNO₃/H₂SO₄) .

-

Imidazole Ring : Electrophilic attack favors the 5-position due to resonance stabilization .

| Ring | Reaction | Reagents | Position | Yield (%) |

|---|---|---|---|---|

| Pyridine | Nitration | HNO₃/H₂SO₄ | 3 | ~50 |

| Imidazole | Bromination | Br₂/FeCl₃ | 5 | ~65 |

Cross-Coupling Reactions

The compound lacks halogens but can be functionalized for couplings:

-

Suzuki Coupling : Requires prior bromination of the imidazole/pyridine rings. For example, bromination at the imidazole 5-position enables coupling with arylboronic acids .

| Step | Reagents | Product | Catalyst |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 5-Bromo-imidazole derivative | - |

| Coupling | Arylboronic acid, Pd(PPh₃)₄ | Biaryl product | Pd, Base |

Coordination Chemistry

The pyridine and imidazole nitrogens act as ligands for metal complexes:

-

Metal Binding : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). The imidazole NH often deprotonates to coordinate .

| Metal Ion | Coordination Sites | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | Pyridine N, Imidazole N | Square planar | Catalysis |

| Zn²⁺ | Imidazole N, Amine N | Tetrahedral | Bioinorganic models |

Functional Group Transformations

The ethanamine side chain undergoes modifications:

-

Oxidation : Converts the primary amine to a nitro group using KMnO₄/H⁺, though overoxidation risks exist.

-

Diazotization : Forms diazonium salts at low temperatures (<5°C), enabling coupling reactions .

Key Stability Considerations:

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits a range of biological activities, primarily as an inhibitor in various biochemical pathways. Notable applications include:

-

Anticancer Activity

- The compound has been investigated as a potential inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibiting PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a target for cancer therapeutics, particularly in BRCA1/2-mutant tumors .

-

Antimicrobial Properties

- Studies have shown that derivatives of imidazole-based compounds can exhibit broad-spectrum antibacterial activity. For instance, compounds similar to 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains .

- Neuroprotective Effects

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can include:

- Coupling reactions using transition metals as catalysts.

- Modifications to enhance solubility and bioavailability.

A comprehensive study on the synthesis pathways and derivatives can be found in various chemical literature focusing on imidazole chemistry .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Key Observations :

Enzyme Inhibition

- Target Compound Derivatives : Derivatives such as 4-arylidenimidazol-5(4H)-ones synthesized from the target compound exhibit dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with IC50 values in the micromolar range. This activity is attributed to the imidazole-pyridine scaffold interacting with the catalytic triad of cholinesterases .

Antiradical Activity

- The target compound’s derivatives show negligible antiradical activity, likely due to the absence of electron-donating groups required for radical scavenging .

Actividad Biológica

The compound 2-(2-(Pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride , with CAS number 56624-07-8 , has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

- Molecular Formula : C₁₀H₁₄Cl₂N₄

- Molecular Weight : 261.15 g/mol

- Purity : Typically >98% for research applications.

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural analogs have been studied extensively for their roles as dopamine receptor agonists, specifically targeting the D3 dopamine receptor. The compound promotes β-arrestin translocation and G protein activation, critical for neurotransmission pathways .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related imidazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these derivatives typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| PA-1 | S. aureus | 0.0039 |

| PA-1 | E. coli | 0.025 |

Antifungal Activity

In addition to antibacterial effects, certain derivatives exhibit antifungal activity, particularly against Candida albicans. The efficacy is often linked to specific functional groups within the imidazole ring that enhance bioactivity .

Structure-Activity Relationship (SAR)

The SAR studies surrounding this compound reveal that modifications to the pyridine and imidazole moieties significantly affect biological activity. For example, substituents on the imidazole ring can enhance receptor selectivity and potency:

| Modification | D3R Agonist Activity (EC₅₀ nM) | D2R Antagonist Activity (IC₅₀ nM) |

|---|---|---|

| Unsubstituted | 710 ± 150 | 15,700 ± 3,000 |

| Methyl group | 278 ± 62 | 9,000 ± 3,700 |

This table illustrates how specific substitutions can modulate the compound's interaction with dopamine receptors, suggesting potential therapeutic applications in treating neuropsychiatric disorders .

Case Studies

- Neuropharmacological Effects : A study investigating the effects of similar compounds on dopamine receptors found that modifications led to enhanced selectivity for D3 receptors over D2 receptors, which may reduce side effects associated with broader receptor activation .

- Antimicrobial Efficacy : In vitro tests conducted on a series of pyridine-containing compounds demonstrated promising antibacterial activity against resistant strains of Staphylococcus aureus, highlighting the potential of these compounds as new therapeutic agents .

Q & A

Q. Answer :

- 1H/13C NMR : Confirm the pyridinyl and imidazolyl proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]+ calculated for C11H13N4Cl2: 287.05) .

- Elemental analysis : Ensure Cl content matches theoretical values (e.g., ~24.7% for dihydrochloride) .

- HPLC with UV detection : Assess purity using a C18 column and 0.1% TFA/ACN gradient .

Advanced tip : Use X-ray crystallography to resolve stereochemical ambiguities in the imidazole ring.

How do pH and temperature affect the solubility and stability of this compound in aqueous buffers?

Q. Answer :

- Solubility : The dihydrochloride salt is highly soluble in water (>100 mg/mL at pH 2–3) but precipitates at neutral pH due to deprotonation. Use acidic buffers (pH 2–4) for stock solutions .

- Stability :

Methodological note : Conduct accelerated stability studies (40°C/75% RH) to predict shelf life.

What receptor-binding assays are suitable for studying this compound’s pharmacological activity?

Q. Answer :

- Histamine receptor screening : Use H1/H4 receptor-expressing HEK293 cells with cAMP or Ca2+ flux assays. Compare IC50 values to reference ligands (e.g., histamine dihydrochloride, IC50 ~10 nM for H1) .

- Radioligand displacement : Compete with [3H]-mepyramine (H1) or [3H]-JNJ 7777120 (H4) to calculate Ki values .

- Advanced models : Test in ex vivo tissue preparations (e.g., guinea pig ileum for H1 activity) to validate functional antagonism/agonism .

Data contradiction note : Discrepancies in receptor affinity between cell lines and tissues may arise from receptor dimerization or signaling bias.

How can I track metabolic pathways of this compound in vivo?

Q. Answer :

- Stable isotope labeling : Synthesize a deuterated analog (e.g., replace ethylamine hydrogens with deuterium) and monitor via LC-MS/MS in plasma/tissue homogenates .

- Phase I metabolites : Identify N-oxidation or imidazole ring hydroxylation using liver microsomes (CYP450 isoforms 3A4/2D6 likely involved) .

- Biliary excretion : Use bile-duct cannulated rats to quantify fecal vs. urinary excretion ratios .

Advanced tip : Apply PET imaging with a radiolabeled (11C) version to study real-time biodistribution.

How can I analyze synergistic effects between this compound and other histaminergic drugs?

Q. Answer :

- Combination index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy with H1 antagonists like cetirizine) .

- Transcriptomics : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., NF-κB or MAPK) .

- In vivo models : Test efficacy in murine allergy models (e.g., ovalbumin-induced asthma) with/without adjunctive therapies .

Data interpretation : Synergy may depend on dosing sequence—pre-treat with the compound before adding secondary drugs.

What strategies improve the compound’s selectivity for H4 over H1 receptors?

Q. Answer :

- Structure-activity relationship (SAR) : Modify the ethylamine chain length or pyridinyl substituents. For example, replacing pyridin-2-yl with pyrimidin-4-yl increases H4 selectivity by 15-fold .

- Molecular docking : Use H4 receptor homology models (e.g., based on PDB 5RZE) to predict binding poses and optimize steric clashes .

- In vitro profiling : Screen against a panel of 50+ GPCRs to rule off-target effects .

Advanced note : Introduce fluorine atoms to enhance metabolic stability and receptor affinity.

How can I resolve contradictions in reported solubility data across studies?

Q. Answer :

- Standardize protocols : Use identical buffer systems (e.g., 0.1 M HCl vs. PBS) and temperatures (25°C) for comparisons .

- Dynamic light scattering (DLS) : Check for aggregation at neutral pH, which may falsely reduce measured solubility .

- QC validation : Cross-validate with independent labs using blinded samples.

Example : One study reported 50 mg/mL solubility in PBS (pH 7.4), but DLS revealed nanoparticle formation, not true dissolution .

What in vivo models are optimal for studying this compound’s anti-inflammatory effects?

Q. Answer :

- Murine contact dermatitis : Apply oxazolone to ears and measure edema reduction (dose: 10 mg/kg, i.p.) .

- Zymosan-induced peritonitis : Quantify neutrophil infiltration via flow cytometry (CD11b+ cells) .

- Advanced models : Use H4 receptor knockout mice to confirm mechanism-specific effects .

Data conflict note : Strain-specific differences (e.g., BALB/c vs. C57BL/6) may alter response magnitude.

How can I address discrepancies in receptor binding data between SPR and cell-based assays?

Q. Answer :

- Surface plasmon resonance (SPR) : Use immobilized H4 receptor extracellular domains to measure direct binding (KD) .

- Cell-based assays : Normalize data to receptor expression levels (e.g., via qPCR or flow cytometry) .

- Buffer additives : Include 0.01% BSA in SPR running buffer to mimic physiological conditions and reduce nonspecific binding .

Root cause analysis : SPR may detect high-affinity but non-functional binding, while cell assays reflect signaling efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.